molecular formula C10H10N2O3S B2851869 7-Methoxyquinoline-8-sulfonamide CAS No. 2059988-75-7

7-Methoxyquinoline-8-sulfonamide

Cat. No.: B2851869
CAS No.: 2059988-75-7
M. Wt: 238.26
InChI Key: XWVXQXMOEPPMNE-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-8-sulfonamide is an organic compound with the molecular formula C10H10N2O3S and a molecular weight of 238.27 g/mol It is characterized by a quinoline ring substituted with a methoxy group at the 7th position and a sulfonamide group at the 8th position

Preparation Methods

Chemical Reactions Analysis

7-Methoxyquinoline-8-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes in microorganisms or cancer cells . The quinoline ring may also interact with DNA or proteins, contributing to its biological effects.

Comparison with Similar Compounds

7-Methoxyquinoline-8-sulfonamide can be compared with other quinoline and sulfonamide derivatives:

Properties

IUPAC Name

7-methoxyquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-8-5-4-7-3-2-6-12-9(7)10(8)16(11,13)14/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVXQXMOEPPMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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